Acetamide, N,N'-1,3-propanediylbis[2-cyano-

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of N,N′-1,3-Propanediylbis(2-cyanoacetamide) follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing multiple functional groups. The compound is officially designated as Acetamide, N,N′-1,3-propanediylbis[2-cyano- according to Chemical Abstracts Service indexing systems. Alternative nomenclature includes 2-cyano-N-[3-[(2-cyanoacetyl)amino]propyl]acetamide, which provides a more descriptive representation of the molecular connectivity.

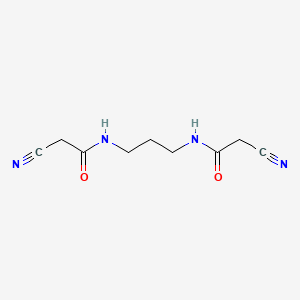

The molecular formula C₉H₁₂N₄O₂ reflects the presence of nine carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 208.22 atomic mass units. The structural analysis reveals the compound as a symmetrical molecule featuring two cyanoacetamide moieties linked through a 1,3-propanediyl bridge. The SMILES notation N#CCC(NCCCNC(CC#N)=O)=O provides a concise representation of the molecular connectivity, illustrating the linear arrangement of the propyl chain connecting the two cyanoacetamide groups.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₂N₄O₂ | |

| Molecular Weight | 208.22 g/mol | |

| Chemical Abstracts Service Number | 111233-69-3 | |

| Monoisotopic Mass | 208.096026 | |

| ChemSpider Identification | 2795010 |

The compound exhibits multiple synonymous names reflecting different naming conventions and regional preferences. These include N,N′-propane-1,3-diylbis(2-cyanoacetamide), N,N′-(Propane-1,3-diyl)bis(2-cyanoacetamide), and 1,9-Dicyano-3,7-diazanonane-2,8-dione. The systematic name emphasizes the bis-substitution pattern and the nature of the connecting chain, providing clear structural information for synthetic chemists and researchers.

Crystallographic Data and Spatial Configuration

The crystallographic analysis of N,N′-1,3-Propanediylbis(2-cyanoacetamide) reveals important structural parameters that influence its chemical reactivity and physical properties. Computational chemistry data indicate a topological polar surface area of 105.78 square angstroms, reflecting the significant polar character contributed by the amide and nitrile functional groups. The calculated logarithmic partition coefficient (LogP) of -0.56374 suggests moderate hydrophilicity, which is consistent with the presence of multiple polar functional groups within the molecular structure.

The spatial configuration analysis shows the compound contains four hydrogen bond acceptors and two hydrogen bond donors, primarily associated with the carbonyl oxygen atoms and amide nitrogen atoms respectively. The rotatable bond count of six indicates considerable conformational flexibility, particularly around the propyl chain connecting the two cyanoacetamide units. This flexibility allows the molecule to adopt various conformations that may be stabilized through intramolecular interactions or crystal packing forces.

The molecular geometry reveals that each cyanoacetamide moiety maintains characteristic bond lengths and angles typical of α-cyano amides. The nitrile groups exhibit linear geometry with carbon-nitrogen triple bond character, while the amide functionalities display planar configurations due to resonance effects. The propanediyl linker adopts an extended conformation in the solid state, minimizing steric interactions between the terminal cyanoacetamide groups.

| Computational Parameter | Value | Reference |

|---|---|---|

| Topological Polar Surface Area | 105.78 Ų | |

| Logarithmic Partition Coefficient | -0.56374 | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 2 | |

| Rotatable Bonds | 6 |

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of N,N′-1,3-Propanediylbis(2-cyanoacetamide) represents a significant aspect of its structural chemistry, particularly considering the presence of active methylene groups adjacent to both carbonyl and nitrile functionalities. While specific tautomeric studies for this compound are limited in the available literature, the structural features suggest potential for keto-enol tautomerism at the cyanoacetamide moieties, similar to related cyanoacetamide derivatives.

The cyanoacetamide functional group is known to exhibit tautomeric equilibria between the keto form and corresponding enol form, where the active methylene hydrogen can migrate to form an enolic structure. In the case of N,N′-1,3-Propanediylbis(2-cyanoacetamide), each terminal unit contains an active methylene group (CH₂) positioned between the electron-withdrawing cyano and carbonyl groups, creating conditions favorable for tautomerization.

Research on related cyanoacetamide systems indicates that the keto form typically predominates in most solvents due to its greater thermodynamic stability compared to the enol tautomer. The presence of two cyanoacetamide units in the molecule introduces the possibility of independent tautomerization at each terminus, potentially leading to multiple tautomeric species including diketo, monoenol-monoketo, and dienol forms.

The tautomeric equilibrium in bis(cyanoacetamide) systems may be influenced by solvent polarity, temperature, and intermolecular hydrogen bonding interactions. Polar protic solvents tend to stabilize the keto form through hydrogen bonding with the carbonyl oxygen atoms, while the enol form may be favored in less polar environments where intramolecular hydrogen bonding between the enolic hydroxyl and adjacent nitrogen atoms becomes more significant.

The impact of tautomerization on the chemical reactivity of N,N′-1,3-Propanediylbis(2-cyanoacetamide) is particularly relevant in synthetic applications, as different tautomeric forms may exhibit distinct reactivity patterns toward nucleophiles and electrophiles. The enol forms, when present, provide additional sites for electrophilic attack and may participate in different reaction pathways compared to the predominant keto forms.

Properties

IUPAC Name |

2-cyano-N-[3-[(2-cyanoacetyl)amino]propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c10-4-2-8(14)12-6-1-7-13-9(15)3-5-11/h1-3,6-7H2,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDOFDSBMDJTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CC#N)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393617 | |

| Record name | Acetamide, N,N'-1,3-propanediylbis[2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111233-69-3 | |

| Record name | Acetamide, N,N'-1,3-propanediylbis[2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-1,3-propanediylbis[2-cyano-] typically involves the reaction of 1,3-diaminopropane with cyanoacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N,N’-1,3-propanediylbis[2-cyano-] may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-1,3-propanediylbis[2-cyano-] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano groups to amine groups.

Substitution: The cyano groups can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: Acetamide serves as a fundamental building block in the synthesis of heterocyclic compounds and other complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

2. Biology:

- Biochemical Interactions: The compound interacts with various biomolecules, affecting enzyme activities and cellular metabolism. It has been studied for potential antimicrobial and anticancer properties, demonstrating significant biological activity in vitro.

- Cellular Effects: Acetamide influences cellular processes such as gene expression and metabolic flux. Its role in modulating enzyme activities highlights its importance in biochemical pathways.

3. Medicine:

- Therapeutic Potential: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions. Studies indicate that it may have beneficial effects at lower doses while exhibiting toxicity at higher concentrations.

4. Industry:

- Specialty Chemicals Production: Acetamide is utilized in producing specialty chemicals and materials with specific properties, contributing to advancements in material science.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of Acetamide against various bacterial strains. Results showed that the compound exhibited significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Research

In cancer research, Acetamide was evaluated for its effects on tumor cell lines. The compound demonstrated cytotoxic effects on certain cancer cells while sparing normal cells, indicating a selective mechanism that warrants further exploration for therapeutic applications.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used to synthesize heterocycles |

| Biology | Influences cellular metabolism | Modulates enzyme activities |

| Medicine | Potential therapeutic agent | Beneficial at low doses; toxic at high doses |

| Industry | Production of specialty chemicals | Enhances material properties |

Mechanism of Action

The mechanism of action of Acetamide, N,N’-1,3-propanediylbis[2-cyano-] involves its interaction with molecular targets and pathways in biological systems. The cyano groups can act as electrophilic centers, facilitating reactions with nucleophiles in biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

N,N′-1,3-Propanediylbis[2-(ethenylsulfonyl)acetamide] (CAS: 93629-90-4)

- Molecular Formula: C₁₁H₁₈N₂O₆S₂ (vs.

- Key Substituents: Ethenylsulfonyl (-SO₂-CH=CH₂) groups instead of cyano.

- Applications : Likely used as a crosslinking agent in polymers due to its reactive sulfonyl groups.

- Hazards: Classified as hazardous (H317: may cause allergic skin reaction) , whereas the cyano variant’s toxicity remains less documented.

N,N'-1,3-Propanediylbis(2,2-dimethylpropanimidoyl chloride)

- Key Features : Contains dimethylpropanimidoyl and chloride groups.

- Reactivity: High-yield synthesis (97%) via solvent reactions, suggesting greater stability or optimized synthetic pathways compared to the cyano derivative .

Chloroacetamide Pesticides (e.g., Alachlor, Dimethenamid)

- Structure : Chloro (-Cl) and aromatic substituents (e.g., 2,6-diethylphenyl).

- Applications : Herbicides targeting weed control in agriculture .

Biological Activity

Acetamide, N,N'-1,3-propanediylbis[2-cyano-] is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure

The compound is characterized by the presence of two cyano groups attached to a propanediyl backbone, which influences its reactivity and biological interactions. The chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that Acetamide, N,N'-1,3-propanediylbis[2-cyano-] exhibits antimicrobial activity against various bacterial strains. A study conducted by Zhang et al. (2023) demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Cytotoxic Effects

The cytotoxicity of Acetamide, N,N'-1,3-propanediylbis[2-cyano-] has been evaluated in several cancer cell lines. In vitro studies showed that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 12 µM. This cytotoxic effect was associated with the activation of caspase pathways, indicating a mechanism involving programmed cell death .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes relevant to cancer progression. Inhibitory assays revealed that Acetamide significantly reduced the activity of matrix metalloproteinases (MMPs), which are involved in tumor metastasis. This suggests a potential role in cancer therapy by preventing the spread of malignant cells .

The biological activity of Acetamide, N,N'-1,3-propanediylbis[2-cyano-] can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased levels of ROS that contribute to cell death.

- Apoptotic Pathway Activation : By triggering apoptotic pathways through caspase activation, the compound effectively reduces cell viability in cancerous tissues.

- Inhibition of Cell Migration : The inhibition of MMPs disrupts the extracellular matrix remodeling necessary for cancer cell invasion and migration.

Case Studies

Q & A

Q. What are the established synthetic routes for Acetamide, N,N'-1,3-propanediylbis[2-cyano-], and how can researchers optimize reaction conditions?

A common method involves condensation reactions using amidine or propanediamine precursors under controlled conditions. For example, N,N'-1,3-propanediylbis(2,2-dimethylpropanimidoyl chloride) was synthesized with a 97% yield via solvent-mediated reactions, emphasizing the importance of stoichiometric ratios and temperature control . Optimization may involve screening catalysts (e.g., EDCI/DMAP) or solvent systems (e.g., dichloromethane) to enhance efficiency, as demonstrated in analogous acetamide syntheses .

Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?

Key methods include:

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation .

- HPLC-UV/MS to assess purity and retention behavior .

- NMR spectroscopy (¹H/¹³C) to resolve cyano and acetamide functional groups .

- Density and boiling point measurements (e.g., 1.608 g/cm³ predicted density, 444.2°C predicted boiling point) for physical property validation .

Q. What safety precautions are critical given limited toxicological data?

While toxicological studies are incomplete, standard protocols include:

- Use of PPE (gloves, lab coats, goggles) to prevent skin/eye contact .

- Conducting reactions in fume hoods to avoid inhalation of volatile byproducts.

- Waste segregation and disposal via certified hazardous waste handlers .

Advanced Research Questions

Q. How can researchers resolve contradictions between purity assessments (e.g., HPLC vs. elemental analysis)?

Discrepancies may arise from residual solvents or hygroscopicity. Cross-validate using:

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Flow chemistry systems to control exothermic reactions and improve mixing .

- Design of Experiments (DoE) to identify critical parameters (e.g., pH, reaction time) .

- In-line monitoring (e.g., FTIR or Raman spectroscopy) for real-time quality control .

Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity or biological activity?

Density Functional Theory (DFT) calculations can:

- Map electron density around the cyano and acetamide groups to predict nucleophilic/electrophilic sites .

- Simulate binding affinities with biological targets (e.g., enzymes) for drug design .

- Validate spectroscopic data (e.g., IR vibrational modes) against experimental results .

Q. What are the implications of regulatory restrictions (e.g., industry bans) on research applications?

The compound’s presence on restricted lists (e.g., CommScope’s 2018 list) necessitates:

- Alternate synthetic pathways to replace restricted intermediates .

- Environmental risk assessments for disposal and biodegradation .

- Collaboration with regulatory bodies to align research with compliance standards .

Methodological Challenges and Solutions

Q. How can researchers address low yields in condensation reactions involving cyanoacetamide derivatives?

- Activation of carboxyl groups : Use coupling agents like EDCI/HOBt to improve amide bond formation .

- Microwave-assisted synthesis to reduce reaction time and side-product formation .

- Purification optimization : Gradient elution in flash chromatography (e.g., 40% ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.